molecular formula C43H50N8O5S B610436 Relamorelin CAS No. 661472-41-9

Relamorelin

Cat. No.: B610436
CAS No.: 661472-41-9
M. Wt: 791.0 g/mol
InChI Key: KUBPNVYPKPWGRJ-LIVOIKKVSA-N
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Scientific Research Applications

Relamorelin has been investigated for various scientific research applications, including:

Mechanism of Action

Relamorelin acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). This receptor is implicated in a wide range of physiological processes, including gastric motility . By stimulating this receptor, this compound can increase levels of growth hormone, prolactin, and cortisol, and like other GHSR agonists, it can increase appetite .

Safety and Hazards

In clinical trials, Relamorelin has been associated with some adverse effects, including headaches, dizziness, and gastrointestinal symptoms . Despite these adverse effects, it is considered to offer a promising avenue for gastroparesis treatment .

Future Directions

Relamorelin is currently under development and has been granted Fast Track designation by the FDA for diabetic gastroparesis . Some experimental therapies not yet approved anywhere in the world appear to be promising, including tradipitant, which is a neurokinin-1 receptor antagonist, and this compound, which is a ghrelin receptor agonist . There is much promise if these medications can be followed through to phase 3 trials and approved by the FDA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Relamorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Relamorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Relamorelin is unique in its improved potency and pharmacokinetics compared to other ghrelin agonists. It has shown promising results in clinical trials for the treatment of gastrointestinal disorders, making it a potential therapeutic agent with distinct advantages over similar compounds .

Properties

CAS No.

661472-41-9

Molecular Formula

C43H50N8O5S

Molecular Weight

791.0 g/mol

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide

InChI

InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1

InChI Key

KUBPNVYPKPWGRJ-LIVOIKKVSA-N

Isomeric SMILES

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

SMILES

C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Canonical SMILES

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIM28131;  BIM 28131;  BIM-28131;  BIM-28163;  BIM 28163;  BIM28163;  RM131;  RM-131;  RM 131;  Relamorelin

Origin of Product

United States

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